molecular formula C21H28N2O4 B10995051 [1-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

[1-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B10995051
M. Wt: 372.5 g/mol
InChI Key: CLIPEIDXMIVSIN-UHFFFAOYSA-N
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Description

“[1-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid” is a complex organic compound with a fascinating structure. It belongs to the class of indole derivatives, which are significant heterocyclic systems found in natural products and drugs . The compound’s structure includes an indole ring, an acetic acid moiety, and a cyclohexyl group.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One notable method is the Fischer indole synthesis, which utilizes phenylhydrazine hydrochloride and cyclohexanone as starting materials. Methanesulfonic acid (MsOH) acts as a catalyst, leading to the formation of the tricyclic indole structure .

Reaction Conditions: The reaction conditions for the Fischer indole synthesis typically involve reflux in methanol (MeOH). The overall yield of the compound is favorable (around 84%) .

Industrial Production: While specific industrial production methods may vary, the Fischer indole synthesis can be adapted for large-scale production. Optimization of reaction conditions, scalability, and purification processes are crucial for industrial applications.

Chemical Reactions Analysis

Reactivity: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation.

Major Products: The major products formed from these reactions may include derivatives with modified functional groups or altered stereochemistry. Detailed studies are necessary to explore the full scope of its reactivity.

Scientific Research Applications

Chemistry: Researchers study this compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure makes it an intriguing target for further investigation.

Biology and Medicine: Indole derivatives often exhibit biological activity. This compound could be explored for its potential as an anticancer agent, antimicrobial, or other therapeutic applications. Further research is needed to uncover its precise biological effects.

Industry: In industry, this compound might find use as a precursor for other valuable molecules or as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism by which “[1-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid” exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have information on directly similar compounds, researchers often compare indole derivatives based on their structural features, reactivity, and biological properties. Exploring related compounds could highlight the uniqueness of this one.

Properties

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

2-[1-[[3-(5-methoxyindol-1-yl)propanoylamino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C21H28N2O4/c1-27-17-5-6-18-16(13-17)7-11-23(18)12-8-19(24)22-15-21(14-20(25)26)9-3-2-4-10-21/h5-7,11,13H,2-4,8-10,12,14-15H2,1H3,(H,22,24)(H,25,26)

InChI Key

CLIPEIDXMIVSIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCC3(CCCCC3)CC(=O)O

Origin of Product

United States

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